molecular formula C25H29N5O3 B2517106 (3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898406-26-3

(3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2517106
CAS RN: 898406-26-3
M. Wt: 447.539
InChI Key: JJNKJZIBPQAKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone" is a complex organic molecule that appears to be a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related pyridazinone derivatives, which can be useful in understanding the subject compound.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through a Friedel-Crafts acylation followed by cyclization and various condensation reactions . Although the exact synthesis route for the subject compound is not provided, similar strategies involving acylation, cyclization, and condensation steps may be employed.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be further modified with various substituents to alter its chemical and biological properties. The presence of a piperazine ring and phenylamino group in the subject compound suggests a complex structure that could impact its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a range of chemical reactions. For example, pyridazinone can be dehydrogenated to form more stable structures or react with secondary amines to yield N-dialkylaminomethyl derivatives . The subject compound, with its additional functional groups, may also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of substituents like methoxy or ethoxy groups can affect the compound's solubility, melting point, and stability. The presence of a piperazine ring and additional aromatic groups in the subject compound would likely contribute to its overall lipophilicity and could influence its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Biological Activities

A series of pyridazinone derivatives, including compounds structurally related to (3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The synthesis of these compounds involves various chemical reactions confirmed by IR, 1H-NMR spectra, and elementary analysis. One such derivative, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone, demonstrated significant analgesic activity exceeding that of acetylsalicylic acid in certain tests and comparable anti-inflammatory activity to indometacin, a standard drug, without showing any gastric ulcerogenic effect, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005).

Another study explored the synthesis of methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates and their analgesic and anti‐inflammatory effects. These compounds were also assessed for their potential gastric ulcerogenic effects in comparison to standard NSAIDs. Among them, methyl 6‐(4‐(4‐fluorophenyl)piperazine)‐3(2H)‐pyridazinone‐2‐ylacetate showed higher activity than acetylsalicylic acid (ASA) in analgesic tests and demonstrated anti‐inflammatory activity comparable to indometacin (Şahina et al., 2004).

Structural and Pharmacological Exploration

Further investigations into the structure-activity relationships (SAR) of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones revealed the identification of specific derivatives as potent anti-inflammatory agents with notable selectivity for the COX-2 enzyme, exhibiting minimal ulcerogenic and cardiovascular side effects. These findings suggest the therapeutic potential of such compounds in managing inflammation with reduced risk of gastrointestinal and cardiovascular adverse effects, characteristic of traditional NSAIDs (Sharma & Bansal, 2016).

properties

IUPAC Name

[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-3-32-21-11-10-19(18-22(21)33-4-2)25(31)30-16-14-29(15-17-30)24-13-12-23(27-28-24)26-20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKJZIBPQAKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.